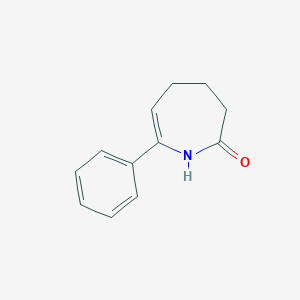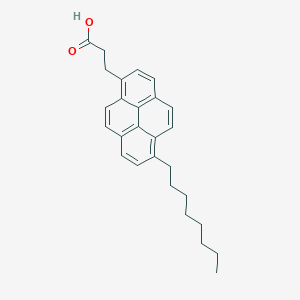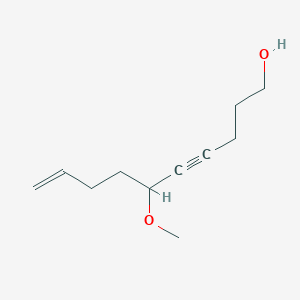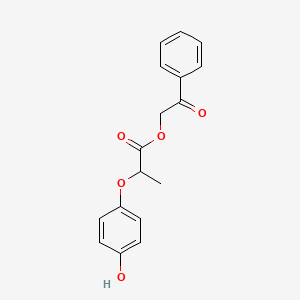
7-Phenyl-1,3,4,5-tetrahydro-2H-azepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Phenyl-1,3,4,5-tetrahydro-2H-azepin-2-one is an organic compound belonging to the class of azepines. Azepines are seven-membered heterocyclic compounds containing one nitrogen atom. This compound is of significant interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenyl-1,3,4,5-tetrahydro-2H-azepin-2-one can be achieved through several methods. One common approach involves the hydrogenation of 2-aminoacetophenone with trans-vertical aromatic dinitrate esters . Another method includes the condensation reaction of 3,4-dihydro-1H-benzo[b]azepin-2,5-dione with O-methylhydroxylamine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 7-Phenyl-1,3,4,5-tetrahydro-2H-azepin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the nitrogen atom or other functional groups.
Substitution: Substitution reactions can occur at the phenyl ring or the azepine ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
7-Phenyl-1,3,4,5-tetrahydro-2H-azepin-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-Phenyl-1,3,4,5-tetrahydro-2H-azepin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors or enzymes involved in inflammatory processes . The exact pathways and molecular targets are still under investigation, but its structural similarity to other bioactive compounds suggests potential interactions with central nervous system receptors .
Comparación Con Compuestos Similares
1,3,4,5-Tetrahydro-6-alkoxy-2H-1-benzazepin-2-one: Known for its anticonvulsant activities.
7-Amino-2,3-dihydro-5-phenyl-1H-1,4-benzodiazepin-2-one: Used in the treatment of anxiety and seizures.
Uniqueness: 7-Phenyl-1,3,4,5-tetrahydro-2H-azepin-2-one is unique due to its specific structural configuration, which allows for diverse chemical modifications and potential biological activities. Its versatility in undergoing various chemical reactions makes it a valuable compound in synthetic organic chemistry and pharmaceutical research.
Propiedades
Número CAS |
823797-51-9 |
|---|---|
Fórmula molecular |
C12H13NO |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
7-phenyl-1,3,4,5-tetrahydroazepin-2-one |
InChI |
InChI=1S/C12H13NO/c14-12-9-5-4-8-11(13-12)10-6-2-1-3-7-10/h1-3,6-8H,4-5,9H2,(H,13,14) |
Clave InChI |
OHAJIWICISQSLX-UHFFFAOYSA-N |
SMILES canónico |
C1CC=C(NC(=O)C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~1~-[(2,3-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14218718.png)

![4-[3-(2-Methylbut-3-en-2-yl)-1H-indol-5-yl]but-3-en-2-one](/img/structure/B14218733.png)
![Thiourea, [3-fluoro-4-(methylpentylamino)phenyl]-](/img/structure/B14218741.png)
![5-[(2-Hydroxyethyl)amino]-N,N-dimethylfuran-2-carboxamide](/img/structure/B14218744.png)

![Methanesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B14218748.png)
![[(6-Formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid](/img/structure/B14218759.png)
phosphanium bromide](/img/structure/B14218760.png)

![1-Methyl-2,3-dimethylidene-9-oxabicyclo[3.3.1]nonane](/img/structure/B14218770.png)
![[3-amino-5-(4-octylphenyl)pentyl]phosphonic Acid](/img/structure/B14218773.png)
